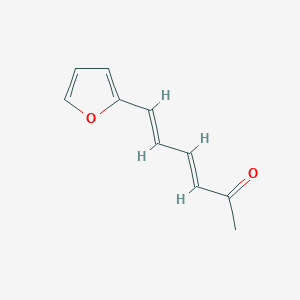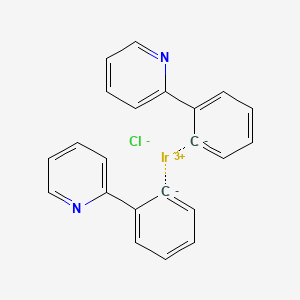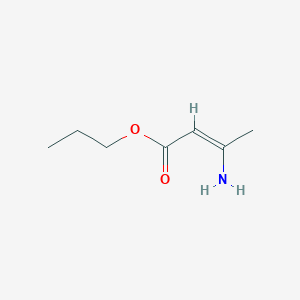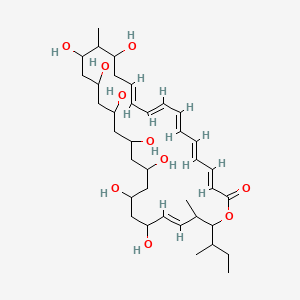
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide, also known as ABT-089, is a chemical compound that is widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide is not fully understood, but it is believed to act as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various cognitive processes, including attention, learning, and memory. 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has been shown to enhance the activity of this receptor, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has been shown to improve cognitive function in various animal models and human studies. It has been found to enhance attention, learning, and memory, as well as improve executive function. 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has also been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying cognitive function. It has also been shown to have low toxicity and is generally well-tolerated in animal models and human studies. However, 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has some limitations, including its limited bioavailability and short half-life, which may affect its efficacy in clinical settings.
Orientations Futures
The potential therapeutic applications of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide are still being explored, and there are several future directions for research in this area. One area of interest is the use of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide in the treatment of Alzheimer's disease, where it may be able to slow down or prevent cognitive decline. Another area of interest is the use of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide in combination with other drugs to enhance its cognitive-enhancing effects. Additionally, further research is needed to understand the long-term effects of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide on cognitive function and its potential use in clinical settings.
Conclusion
In conclusion, 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its cognitive-enhancing effects, anxiolytic and antidepressant effects, and low toxicity make it a reliable tool for studying cognitive function. However, further research is needed to fully understand its mechanism of action, long-term effects, and potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide involves the reaction of 2-amino-1H-benzimidazole with 1-bromo-4-propylpiperidine in the presence of a suitable solvent and base. The reaction is typically carried out under reflux conditions for several hours to obtain the desired product in good yield. The purity and quality of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit cognitive-enhancing effects, making it a potential candidate for the treatment of Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia. 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has also been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Propriétés
Numéro CAS |
27276-49-0 |
|---|---|
Nom du produit |
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide |
Formule moléculaire |
C₁₆H₂₂N₄O |
Poids moléculaire |
286.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



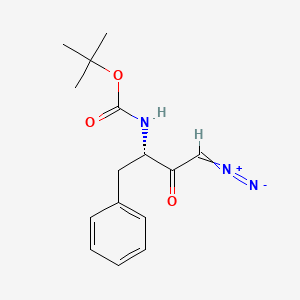
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)
